N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
CAS No.: 1185176-57-1
Cat. No.: VC7017784
Molecular Formula: C25H29ClN4O2S
Molecular Weight: 485.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185176-57-1 |
|---|---|
| Molecular Formula | C25H29ClN4O2S |
| Molecular Weight | 485.04 |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H29ClN4O2S/c1-4-30-14-12-25(13-15-30)28-23(18-8-10-19(32-3)11-9-18)24(29-25)33-16-22(31)27-21-7-5-6-20(26)17(21)2/h5-11H,4,12-16H2,1-3H3,(H,27,31) |
| Standard InChI Key | YUJJYQODMJPMJG-UHFFFAOYSA-N |
| SMILES | CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=C(C=C4)OC |
Introduction
N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound with a molecular formula of C25H29ClN4O2S and a molecular weight of 485.0 g/mol . This compound belongs to the class of acetamides, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties.
Synthesis and Characterization
The synthesis of N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multi-step reactions starting from commercially available precursors. The compound's structure can be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and LC-MS.
Biological Activity
While specific biological activity data for N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide are not readily available, compounds with similar structural motifs have shown potential in various therapeutic areas. For instance, related acetamide derivatives have been explored for their anti-inflammatory and antimicrobial properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume